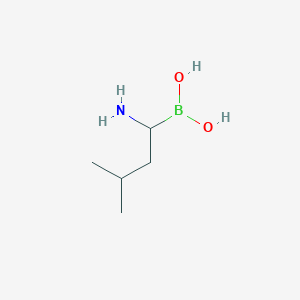
(1-Amino-3-methylbutyl)boronic acid
Vue d'ensemble
Description
(1-Amino-3-methylbutyl)boronic acid is an organoboron compound that has garnered significant interest in the fields of chemistry and medicinal research. This compound is characterized by the presence of a boronic acid group attached to a 1-amino-3-methylbutyl chain. It is known for its role as a key pharmacophore in various therapeutic agents, particularly in the treatment of cancer.
Mécanisme D'action
Target of Action
Boronic acids, in general, are known to interact with proteins and enzymes, often inhibiting their function .
Mode of Action
(1-Amino-3-methylbutyl)boronic acid is a boronic acid derivative. Boronic acids are known for their ability to form reversible covalent complexes with molecules that have cis-diols, such as sugars . This property allows them to interact with various biological targets. In the context of the Suzuki–Miyaura (SM) cross-coupling reaction, boronic acids participate in transmetalation, a process where they transfer their organic groups to a metal catalyst .
Biochemical Pathways
Boronic acids are integral to the suzuki–miyaura cross-coupling reaction, a widely-used method for forming carbon-carbon bonds . This reaction is crucial in various biochemical synthesis processes.
Result of Action
Boronic acids are known to inhibit the function of their target proteins and enzymes, which can lead to various downstream effects depending on the specific targets involved .
Action Environment
It’s worth noting that the suzuki–miyaura cross-coupling reaction, which involves boronic acids, is known for its mild and functional group tolerant reaction conditions . This suggests that the reaction can occur in a variety of environmental conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-Amino-3-methylbutyl)boronic acid typically involves the asymmetric borylation of imines anchored with chiral auxiliaries. One common method includes the use of (1S,2S,3R,5S)-(+)-2,3-pinanediol as a chiral auxiliary for the addition reaction, followed by chlorination and amination . Another approach involves copper-catalyzed borylation of the imine . Additionally, asymmetric catalytic hydrogenation is employed to control the chiral center of the boronic acid .
Industrial Production Methods: Industrial production of this compound often relies on scalable and efficient synthetic routes. The use of continuous flow setups for handling organolithium chemistry on a multigram scale has been reported, enabling the synthesis of boronic acids with high throughput . This method involves Hal/Li exchange and electrophilic quench reactions.
Analyse Des Réactions Chimiques
Types of Reactions: (1-Amino-3-methylbutyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic esters.
Reduction: Reduction reactions can convert boronic acids to boranes.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, which forms carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Boronic esters.
Reduction: Boranes.
Substitution: Biaryl compounds in Suzuki-Miyaura coupling.
Applications De Recherche Scientifique
(1-Amino-3-methylbutyl)boronic acid has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
- Phenylboronic acid
- Methylboronic acid
- Butylboronic acid
Comparison: (1-Amino-3-methylbutyl)boronic acid is unique due to its specific structure, which allows it to interact with biological targets in a highly selective manner. Unlike simpler boronic acids, its amino and methylbutyl groups provide additional sites for interaction, enhancing its efficacy as an enzyme inhibitor and therapeutic agent .
Propriétés
IUPAC Name |
(1-amino-3-methylbutyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14BNO2/c1-4(2)3-5(7)6(8)9/h4-5,8-9H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGMQYRPZOGZFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(CC(C)C)N)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


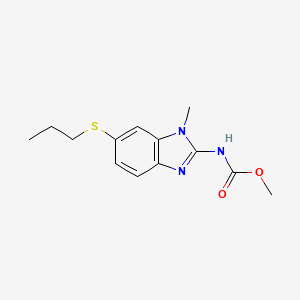
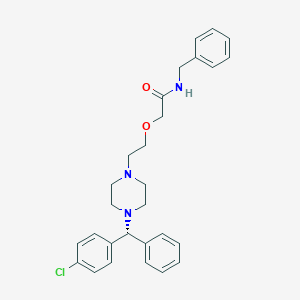
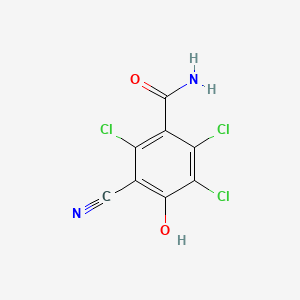

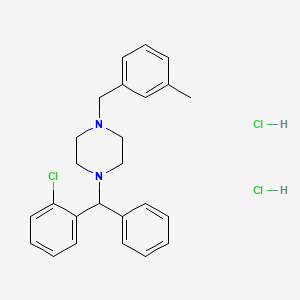
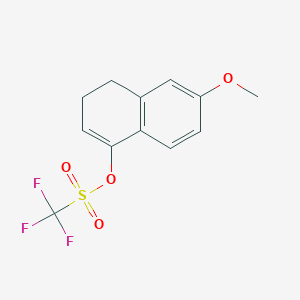
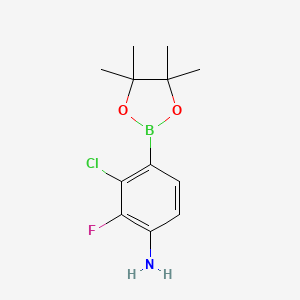
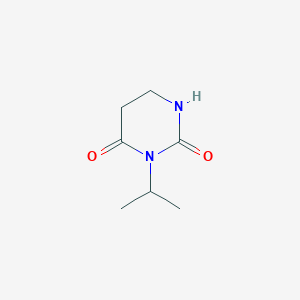
![[1,1'-Binaphthalene]-4,4'-dicarbonitrile](/img/structure/B3319672.png)
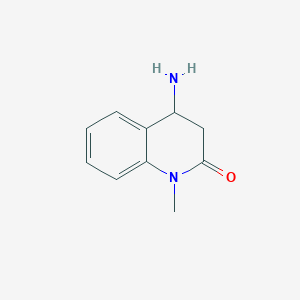
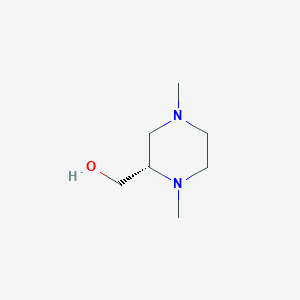

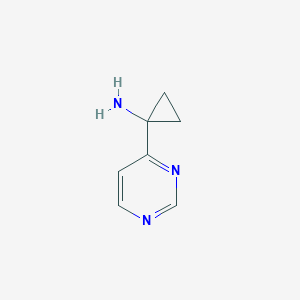
![2-(Pyrazolo[1,5-A]pyrimidin-2-YL)acetic acid](/img/structure/B3319713.png)
